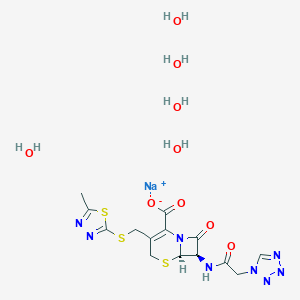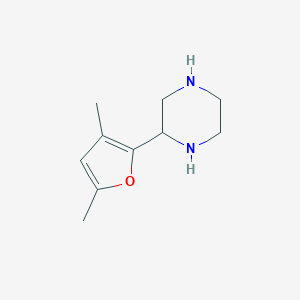
2-(3,5-Dimethylfuran-2-YL)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylfuran-2-YL)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylfuran-2-YL)piperazine has shown potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylfuran-2-YL)piperazine is not well understood. However, it is believed to exert its pharmacological effects by modulating various biochemical pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
2-(3,5-Dimethylfuran-2-YL)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells in vitro. In addition, it has been reported to have a low toxicity profile, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3,5-Dimethylfuran-2-YL)piperazine is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. It also exhibits low toxicity, making it a safer alternative to other compounds. However, one of the limitations of this compound is its limited solubility in water, which may hinder its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,5-Dimethylfuran-2-YL)piperazine. One of the most promising directions is the development of this compound as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
2-(3,5-Dimethylfuran-2-YL)piperazine is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(3,5-Dimethylfuran-2-YL)piperazine has been reported using various methods. One of the most common methods is the reaction of 3,5-dimethylfuran-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method results in the formation of 2-(3,5-Dimethylfuran-2-YL)piperazine in good yields.
Eigenschaften
CAS-Nummer |
111781-41-0 |
|---|---|
Produktname |
2-(3,5-Dimethylfuran-2-YL)piperazine |
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
2-(3,5-dimethylfuran-2-yl)piperazine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-8(2)13-10(7)9-6-11-3-4-12-9/h5,9,11-12H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
SCULCRLNGGNHKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C2CNCCN2)C |
Kanonische SMILES |
CC1=CC(=C(O1)C2CNCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)
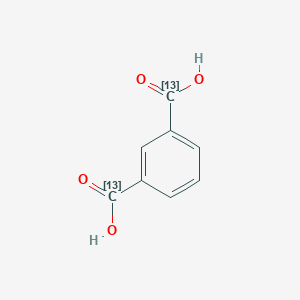

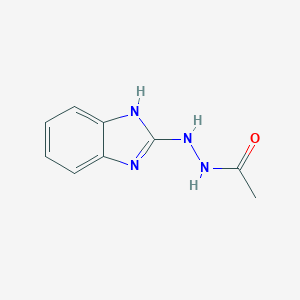
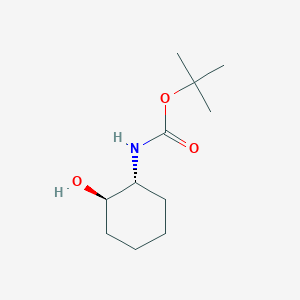
![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)

